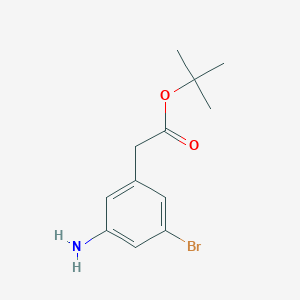
Tert-butyl 2-(3-amino-5-bromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-amino-5-bromophenyl)acetate: is an organic compound that features a tert-butyl ester group attached to a phenyl ring substituted with an amino group and a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-5-bromophenyl)acetate typically involves the following steps:
Bromination: The starting material, 3-aminoacetophenone, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the phenyl ring.
Esterification: The brominated intermediate is then subjected to esterification with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The amino group on the phenyl ring can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or amino group.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted phenyl esters
- Oxidized or reduced derivatives
- Coupled products with various substituents
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Intermediate: Serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies to understand the interaction of aromatic compounds with biological targets.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Employed in catalytic processes for the production of fine chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-amino-5-bromophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Tert-butyl 2-(3-amino-4-bromophenyl)acetate
- Tert-butyl 2-(3-amino-5-chlorophenyl)acetate
- Tert-butyl 2-(3-amino-5-fluorophenyl)acetate
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position and the tert-butyl ester group makes tert-butyl 2-(3-amino-5-bromophenyl)acetate unique in terms of its reactivity and potential applications.
- Reactivity: The bromine atom can be selectively replaced in coupling reactions, providing a versatile platform for the synthesis of diverse derivatives.
- Applications: While similar compounds may share some applications, the specific substitution pattern of this compound offers distinct advantages in certain synthetic and biological contexts.
Propriétés
IUPAC Name |
tert-butyl 2-(3-amino-5-bromophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)6-8-4-9(13)7-10(14)5-8/h4-5,7H,6,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMPUFASGXKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














